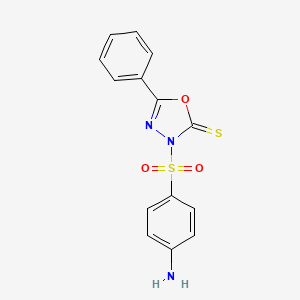
3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound that features a sulfonamide group, an oxadiazole ring, and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps. One common method starts with the preparation of 4-aminobenzene-1-sulfonyl chloride, which is then reacted with hydrazine to form the corresponding hydrazide.
Industrial Production Methods
This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild to moderate temperatures and the use of solvents such as acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .
Wissenschaftliche Forschungsanwendungen
3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules .
Wirkmechanismus
The mechanism of action of 3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Aminobenzene-1-sulfonyl chloride
- 4-Aminobenzene-1-sulfonamide
- 5-Phenyl-1,3,4-oxadiazole-2-thione
Uniqueness
3-(4-Aminobenzene-1-sulfonyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
112309-95-2 |
|---|---|
Molekularformel |
C14H11N3O3S2 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
3-(4-aminophenyl)sulfonyl-5-phenyl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H11N3O3S2/c15-11-6-8-12(9-7-11)22(18,19)17-14(21)20-13(16-17)10-4-2-1-3-5-10/h1-9H,15H2 |
InChI-Schlüssel |
QSHYMKNTSJNUFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=S)O2)S(=O)(=O)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


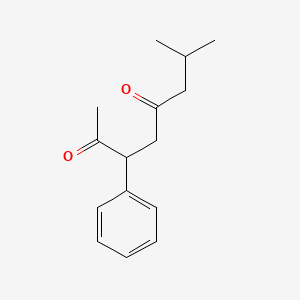
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
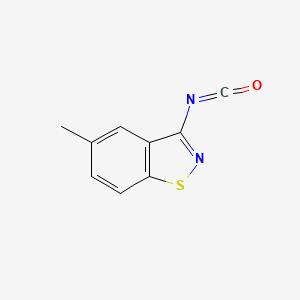
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
phosphanium bromide](/img/structure/B14319013.png)

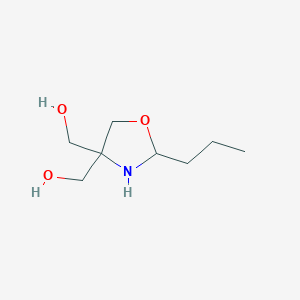
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
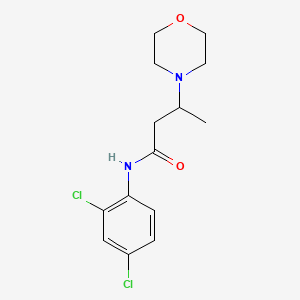

![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
